molecular formula C20H20O6 B8261643 Xanthoxylol CAS No. 54983-95-8

Xanthoxylol

Cat. No.: B8261643
CAS No.: 54983-95-8
M. Wt: 356.4 g/mol
InChI Key: VBIRCRCPHNUJAS-VPCNSNALSA-N
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Description

Xanthoxylol is a naturally occurring lignan, a type of phenylpropanoid-derived compound, found in various plant species, particularly in the genus Zanthoxylum. It is known for its diverse biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties . The compound has garnered significant interest due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthoxylol can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of organic solvents to isolate the compound from plant materials. Chemical synthesis of this compound involves the formation of a methylenedioxy bridge, a characteristic feature of this lignan .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from plant sources, particularly from the roots of Asarum sieboldii. The process involves drying and grinding the plant material, followed by solvent extraction and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Xanthoxylol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized lignans, dihydro derivatives, and various substituted this compound compounds .

Properties

CAS No.

54983-95-8

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

4-[(3S,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol

InChI

InChI=1S/C20H20O6/c1-22-17-6-11(2-4-15(17)21)19-13-8-24-20(14(13)9-23-19)12-3-5-16-18(7-12)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20-/m1/s1

InChI Key

VBIRCRCPHNUJAS-VPCNSNALSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2[C@@H]3CO[C@@H]([C@@H]3CO2)C4=CC5=C(C=C4)OCO5)O

SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O

melting_point

140 - 142 °C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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